molecular formula C15H20FNO4 B13536591 3-{[(Tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)-2-methylpropanoic acid

3-{[(Tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)-2-methylpropanoic acid

Cat. No.: B13536591
M. Wt: 297.32 g/mol
InChI Key: FWDVZYPORXACAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(Tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)-2-methylpropanoic acid is a synthetic organic compound characterized by its tert-butoxycarbonyl (Boc) protecting group and a fluorophenyl moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)-2-methylpropanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

    Formation of the Fluorophenyl Intermediate: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.

    Coupling Reaction: The Boc-protected amine is then coupled with the fluorophenyl intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

3-{[(Tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)-2-methylpropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group, which can then participate in various biochemical pathways. The fluorophenyl moiety contributes to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(Tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid
  • 3-{[(Tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)-2-methylpropanoic acid
  • 3-{[(Tert-butoxy)carbonyl]amino}-2-(4-bromophenyl)-2-methylpropanoic acid

Uniqueness

3-{[(Tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)-2-methylpropanoic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for the design of drugs with improved pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C15H20FNO4

Molecular Weight

297.32 g/mol

IUPAC Name

2-(4-fluorophenyl)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H20FNO4/c1-14(2,3)21-13(20)17-9-15(4,12(18)19)10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)

InChI Key

FWDVZYPORXACAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C1=CC=C(C=C1)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.